

An In-depth Technical Guide to Diacetone-D-glucose Protecting Group Chemistry

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Compound of Interest

Compound Name: *Diacetone-D-glucose*

Cat. No.: *B4791553*

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Introduction

Diacetone-D-glucose (DAG), formally known as 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose, is a cornerstone of modern carbohydrate chemistry and a pivotal intermediate in the pharmaceutical industry.[1][2] As a derivative of D-glucose, it serves as a crucial building block, leveraging the inherent chirality of natural sugars for the synthesis of complex, enantiomerically pure molecules.[1] Its utility stems from the selective protection of four of the five hydroxyl groups of D-glucose, leaving the C-3 hydroxyl group accessible for precise chemical modifications.[2] This unique structural feature makes DAG an indispensable tool in chiral pool synthesis, a strategy that is fundamental to the development of novel therapeutics, including diabetology-related compounds, anti-cancer agents, and antiviral drugs.[1][3] This guide provides a comprehensive overview of the chemistry of **diacetone-D-glucose**, including its synthesis, spectroscopic characterization, and application in drug development, complete with detailed experimental protocols and illustrative diagrams.

Core Concepts: The Chemistry of Diacetone-D-glucose

Diacetone-D-glucose is synthesized by the acid-catalyzed reaction of D-glucose with acetone.[3] This reaction locks the glucose molecule in its furanose form and protects the hydroxyl groups at the 1,2 and 5,6 positions with isopropylidene ketals.[4] The resulting structure, with

its free C-3 hydroxyl group, is a stable, crystalline solid that serves as a versatile starting material for a wide array of chemical transformations.[5] The protecting isopropylidene groups can be selectively or completely removed under acidic conditions, allowing for a stepwise approach to the functionalization of the glucose scaffold.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for **diacetone-D-glucose** is presented below.

Property	Value
CAS Number	582-52-5
Molecular Formula	C ₁₂ H ₂₀ O ₆
Molecular Weight	260.28 g/mol
Appearance	White to off-white crystalline solid
Melting Point	110 °C
Optical Rotation	-11° ± 1° (c=5 in Ethanol)
¹ H NMR (CDCl ₃ , 500 MHz)	δ 5.92 (d, J=3.7 Hz, 1H), 4.51 (d, J=3.7 Hz, 1H), 4.31 (m, 1H), 4.15 (m, 2H), 4.02 (m, 1H), 2.95 (d, J=8.9 Hz, 1H, OH), 1.50 (s, 3H), 1.42 (s, 3H), 1.35 (s, 3H), 1.32 (s, 3H)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 111.9, 109.1, 105.1, 81.6, 81.2, 72.8, 67.5, 26.8, 26.7, 26.2, 25.4
IR (KBr, cm ⁻¹)	3450 (O-H), 2990, 2940 (C-H), 1380, 1370 (gem-dimethyl), 1215, 1165, 1070, 1020 (C-O)

Data Presentation: Synthesis of Diacetone-D-glucose

The synthesis of **diacetone-D-glucose** can be achieved under various conditions, with the choice of catalyst and reaction parameters influencing the yield. A summary of different

synthetic approaches is provided in the table below for easy comparison.

Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
H ₂ SO ₄	Acetone	Room Temperature	14	~50	[6]
Boron trifluoride-diethylether	Acetone	90	4.5	58-63	[7]
Iodine	Acetone	62 (reflux)	5	~75	[8]
Zinc chloride / H ₃ PO ₄	Acetone	Room Temperature	Overnight	-	[9]

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose

Materials:

- Anhydrous α -D-(+)-glucose (54.1 g, 300 mmol)
- Diketene (26.5 g, 300 mmol)
- Acetone (1.1 L)
- Boron trifluoride-diethylether complex (0.85 g, 5.2 mmol)
- 1% Sodium hydroxide solution (350 mL)
- Dichloromethane
- Cyclohexane

Procedure:

- Dissolve anhydrous α -D-(+)-glucose and diketene in acetone in a stirred autoclave.
- Add the boron trifluoride-diethylether complex to the solution.
- Heat the reaction mixture to 90°C for approximately 4.5 hours with stirring.[\[10\]](#)
- After cooling to room temperature, filter the reaction solution and mix it with 1% sodium hydroxide solution.
- Distill off the acetone in vacuo.
- Extract the residue three times with dichloromethane.
- Combine the extracts and evaporate them in vacuo.
- Recrystallize the remaining residue from cyclohexane to obtain 1,2:5,6-**diacetone-D-glucose** as a colorless crystalline solid.[\[10\]](#)

Selective Deprotection to 1,2-O-isopropylidene- α -D-glucofuranose

Materials:

- 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose (diacetone glucose)
- 50% Aqueous acetic acid

Procedure:

- Perform a careful hydrolysis of diacetone glucose in 50% aqueous acetic acid at room temperature for 8 hours.
- Monitor the reaction by thin-layer chromatography.
- Upon completion, neutralize the reaction mixture and extract the product.
- Purify the product by crystallization to yield the monoacetal as a crystalline solid.[\[11\]](#)

Complete Deprotection to D-glucose

Materials:

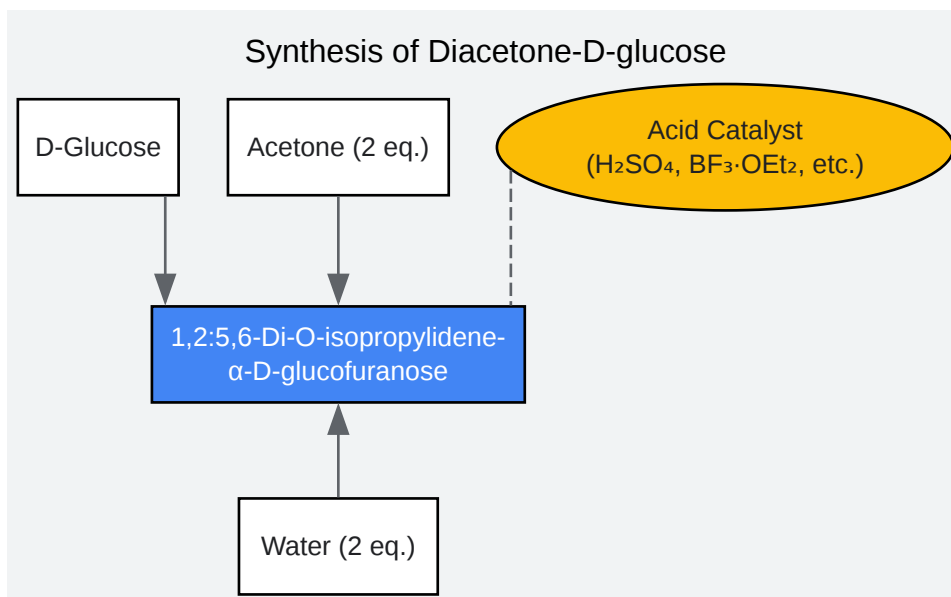
- **Diacetone-D-glucose** derivative
- Water-dioxane mixture
- Hydrochloric acid (HCl)

Procedure:

- Dissolve the **diacetone-D-glucose** derivative in a water-dioxane solvent system.
- Add a catalytic amount of hydrochloric acid.
- Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.
- Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
- Remove the organic solvent under reduced pressure.
- The aqueous solution containing D-glucose can be used as is or further purified by standard methods.[\[6\]](#)

Mandatory Visualization

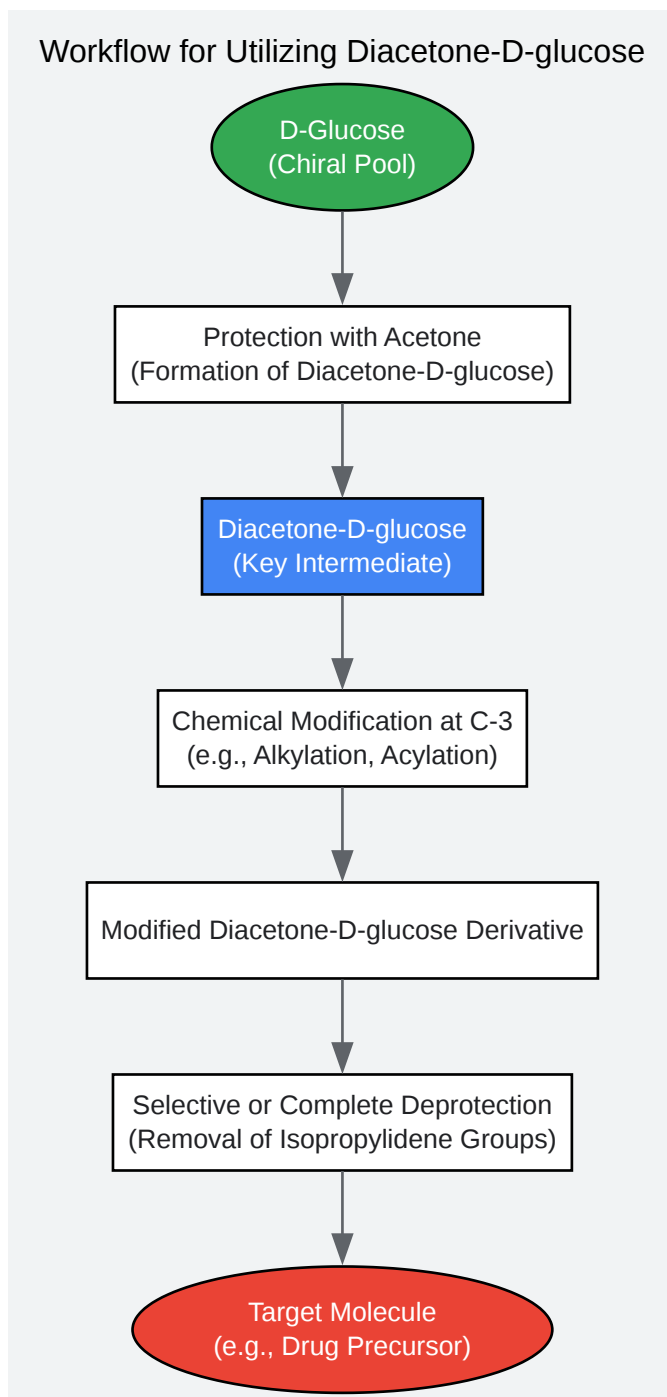
Reaction Pathway: Synthesis of Diacetone-D-glucose



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Caption: Acid-catalyzed protection of D-glucose with acetone.

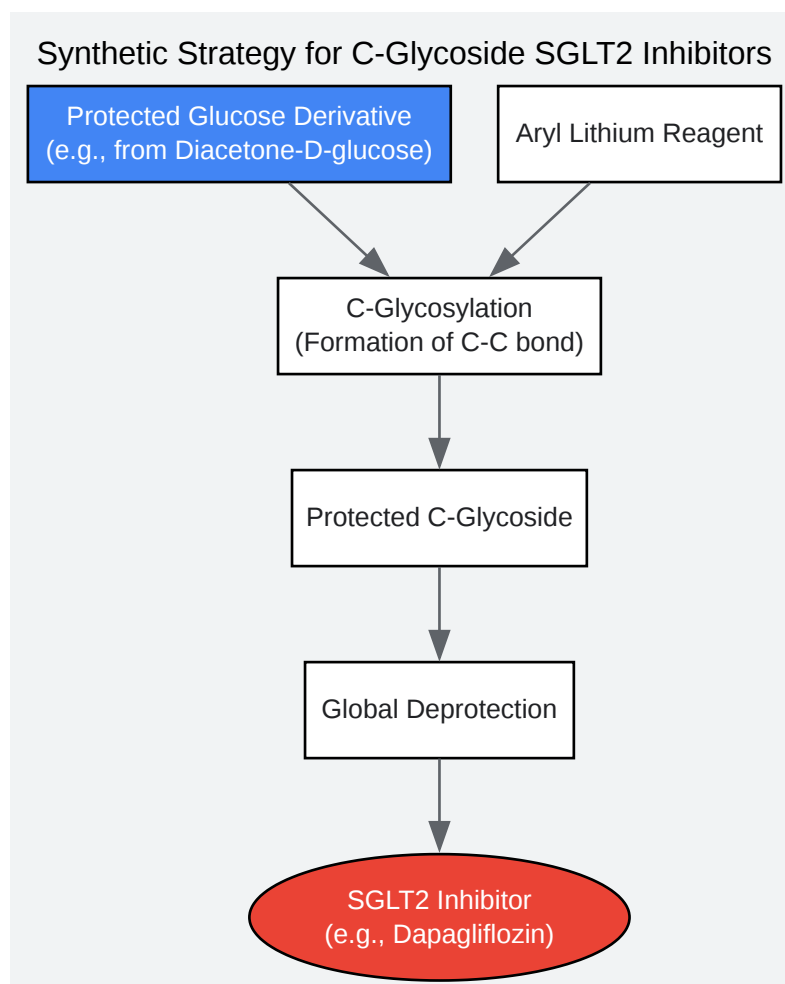
Logical Workflow: Diacetone-D-glucose in Multi-step Synthesis



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Caption: A generalized workflow for the use of DAG in synthesis.

Signaling Pathway: Application in SGLT2 Inhibitor Synthesis



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Caption: Synthetic pathway for SGLT2 inhibitors via C-glycosylation.

Conclusion

Diacetone-D-glucose is a powerful and versatile tool in the arsenal of synthetic chemists, particularly those in the field of drug development. Its ability to provide a stable, chiral scaffold with a single, reactive hydroxyl group allows for the precise and predictable synthesis of complex molecules. The straightforward nature of its synthesis and deprotection, coupled with its wide range of applications, ensures that **diacetone-D-glucose** will remain a vital intermediate in the ongoing quest for new and improved pharmaceuticals.

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